NFF-3

Descripción general

Descripción

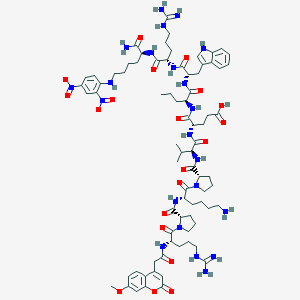

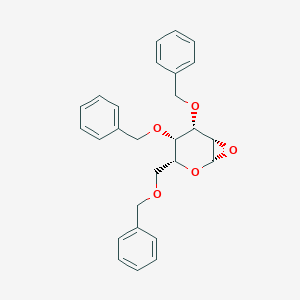

NFF-3 is a fluorogenic substrate of matrix metalloproteinases (MMPs). This compound is hydrolyzed rapidly by MMP-3 (kcat/Km = 218,000 s-1*M-1) and slowly by MMP-9 (kcat/Km = 10,100 s-1*M-1) with no significant hydrolysis by MMP-1 or MMP-2.1 this compound can be used to differentiate MMP-3 activity from that of other MMPs.

LysoPC is generated through hydrolysis of the sn-2 acyl chain of PC by phospholipase A2. It is a major component of oxidized low-density lipoprotein and is believed to have an important role in inflammatory diseases and atherosclerosis. LysoPC is the substrate for Autotaxin/LysoPLD generating lysophosphatidic acid which has an important role in cell motility. The biotin 18:0 LysoPC analog is biotinylated at the end of the sn-1 acyl chain and can be used for binding to streptavidin-coated surfaces such as beads, plates, etc.

This compound is a fluorogenic substrate of matrix metalloproteinases (MMPs). This compound is hydrolyzed rapidly by MMP-3 (kcat/Km = 218,000 s

Aplicaciones Científicas De Investigación

Investigación Biomédica: Sustrato de MMP-3

NFF-3 sirve como un sustrato fluorogénico para la metaloproteinasa de matriz-3 (MMP-3), también conocida como estromelisina 1. Es hidrolizado rápidamente por MMP-3, lo que lo convierte en una herramienta útil para estudiar la cinética enzimática y la detección de inhibidores en la investigación biomédica .

Tecnología de Membranas: Conductividad de Protones

En la tecnología de membranas, this compound se ha utilizado para fabricar membranas compuestas que muestran una mayor conductividad de protones y una menor energía de activación que las membranas convencionales, especialmente a baja humedad relativa. Esta aplicación es significativa en el desarrollo de celdas de combustible y otras membranas electrolíticas .

Detección de Actividad Celular: Ensayo de Fluorescencia

Cuando se etiqueta con pares de CyDye como Cy3 / Cy5Q, this compound puede producir fluorescencia en ensayos celulares. Esta propiedad permite la detección de la actividad celular y tiene aplicaciones potenciales en el diagnóstico médico y la investigación .

Diferenciación Enzimática: Hidrólisis Selectiva

This compound es hidrolizado selectivamente por ciertos miembros de la familia MMP pero no por otros como MMP-1 y MMP-2. Esta hidrólisis selectiva lo convierte en una herramienta importante para diferenciar las actividades enzimáticas en varias muestras biológicas .

Mecanismo De Acción

Target of Action

NFF-3, also known as “Mca-arg-pro-lys-pro-val-glu-nva-trp-arg-lys(dnp)-NH2”, is a selective substrate for Matrix Metalloproteinases (MMPs) . It selectively binds to MMP-3 and MMP-10 . MMPs are a large family of endopeptidases that can degrade all kinds of extracellular matrix proteins and process a number of bioactive molecules .

Mode of Action

This compound is hydrolyzed rapidly by MMP-3 and very slowly by MMP-9 . There is no significant hydrolysis by mmp-1 and mmp-2 . This selective hydrolysis by certain members of the MMP family makes this compound an important tool for differentiating MMP-3 activity from that of other MMPs .

Biochemical Pathways

The hydrolysis of this compound by MMP-3 and MMP-9 is part of the broader biochemical pathways involving MMPs. MMPs are known to be involved in the cleavage of cell surface receptors, the release of apoptotic ligands, and chemokine/cytokine inactivation . They play a major role in cell behaviors such as cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .

Result of Action

The hydrolysis of this compound by MMP-3 and MMP-9 results in the breakdown of the peptide, which can be detected using fluorescence in cell assays . This provides a measure of the activity of these MMPs, contributing to our understanding of their role in various biological processes .

Análisis Bioquímico

Biochemical Properties

NFF-3 interacts with the enzyme MMP-3, where it serves as a substrate . The interaction is characterized by rapid hydrolysis of this compound by MMP-3 . This interaction is selective, as this compound is hydrolyzed very slowly by MMP-9 and shows no significant hydrolysis by MMP-1 and MMP-2 . This selectivity makes this compound a useful tool for differentiating MMP-3 activity from that of other MMPs .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for MMP-3. MMP-3 is involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . Therefore, the hydrolysis of this compound by MMP-3 can be used as an indicator of these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MMP-3. This compound is a fluorogenic substrate, meaning it releases a fluorescent signal upon hydrolysis . This occurs rapidly when this compound is acted upon by MMP-3 . The fluorescence released can then be detected and quantified, providing a measure of MMP-3 activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its rate of hydrolysis by MMP-3. This compound is hydrolyzed rapidly by MMP-3, making it a useful tool for real-time monitoring of MMP-3 activity

Metabolic Pathways

This compound is involved in the metabolic pathway of MMP-3, serving as a substrate for this enzyme . The hydrolysis of this compound by MMP-3 results in the release of a fluorescent signal, which can be used to monitor MMP-3 activity.

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H110N22O20/c1-5-16-53(68(106)95-58(37-45-42-88-50-18-7-6-17-48(45)50)71(109)92-54(21-12-33-86-77(81)82)69(107)90-52(67(80)105)19-9-11-32-85-51-28-25-46(99(115)116)40-61(51)100(117)118)91-70(108)55(29-30-64(102)103)93-74(112)66(43(2)3)96-73(111)60-24-15-36-98(60)76(114)57(20-8-10-31-79)94-72(110)59-23-14-35-97(59)75(113)56(22-13-34-87-78(83)84)89-63(101)38-44-39-65(104)120-62-41-47(119-4)26-27-49(44)62/h6-7,17-18,25-28,39-43,52-60,66,85,88H,5,8-16,19-24,29-38,79H2,1-4H3,(H2,80,105)(H,89,101)(H,90,107)(H,91,108)(H,92,109)(H,93,112)(H,94,110)(H,95,106)(H,96,111)(H,102,103)(H4,81,82,86)(H4,83,84,87)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZDWYYXHAIMCR-BKNSPTOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H110N22O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166469 | |

| Record name | NFF 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1675.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158584-09-9 | |

| Record name | NFF 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158584099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NFF 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the advantages of using CyDye-labeled substrates compared to ((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide in high-throughput screening (HTS) of MMP-3 inhibitors?

A2: While both Mca/Dnp and CyDye-labeled peptides function similarly in MMP-3 assays, CyDye substrates demonstrate superior performance in HTS settings. [] This is primarily attributed to their fluorescence emission in the red-shifted spectrum, minimizing interference from biological compounds and library compounds commonly encountered in HTS. [] Studies have shown that using CyDye-labeled substrates results in significantly higher screening Z-factor values, indicating greater reliability and accuracy in identifying potential MMP-3 inhibitors. []

Q2: How does the upregulation of connexin 43 (Cx43) in glioma cells relate to ((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide?

A3: Research indicates that increased Cx43 expression in C6 glioma cells leads to elevated levels of secreted MMP-3, confirmed through gelatinase and NFF-3 assays. [] Therefore, ((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide, being an MMP-3 substrate, could be utilized to assess the impact of Cx43 upregulation on MMP-3 activity in glioma cells. This approach could contribute to a deeper understanding of the role of Cx43 in glioma migration and invasion. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

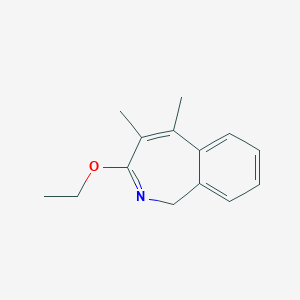

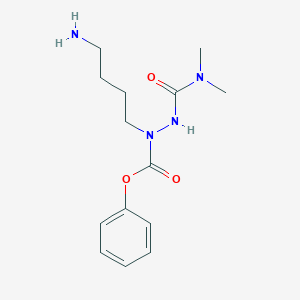

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)